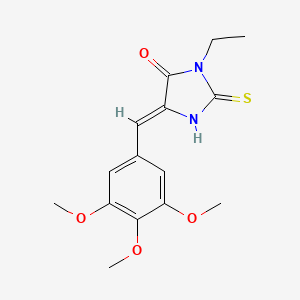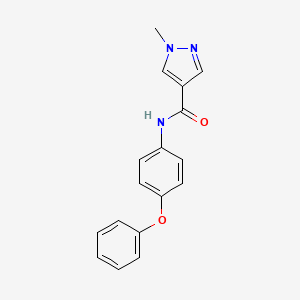![molecular formula C20H20FN5O B10945417 [7-(4-Fluorophenyl)pyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10945417.png)
[7-(4-Fluorophenyl)pyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the pyrazolo[1,5-a]pyrimidine family. Its complex name might seem daunting, but it harbors intriguing properties. Let’s explore further.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with 2-aminopyrazole as the key precursor. Here’s a simplified outline:
Diazotization: React 2-aminopyrazole with nitrous acid to form the diazonium salt.
Coupling Reaction: Combine the diazonium salt with 2-aminopyrimidine to yield the desired compound.
- Solvents: Commonly used solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Copper salts or other transition metal catalysts may be employed.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides) can be used.
Major Products:: The specific products depend on the reaction conditions and substituents. Variants of the pyrazolo[1,5-a]pyrimidine scaffold may arise.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block for designing novel molecules.
Biology: Potential bioactivity, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its role in cancer therapy.
Industry: May serve as a starting point for drug development.
Mechanism of Action
The compound likely interacts with cellular targets, affecting cell cycle progression and apoptosis pathways. Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, exploring related pyrazolo[1,5-a]pyrimidines could highlight its uniqueness.
Properties
Molecular Formula |
C20H20FN5O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C20H20FN5O/c21-15-5-3-14(4-6-15)18-7-8-22-19-12-17(23-26(18)19)20(27)25-11-10-24-9-1-2-16(24)13-25/h3-8,12,16H,1-2,9-11,13H2 |
InChI Key |
WYLJAASOSNQFBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B10945334.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10945341.png)
![N-[1-(1-Adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide](/img/structure/B10945343.png)

![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B10945359.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10945366.png)
![5-({4-[(1Z)-1-{2-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10945372.png)

![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10945387.png)
![2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945393.png)
![5,7-bis(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945401.png)
![3-chloro-7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10945413.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B10945419.png)
![4-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B10945425.png)
